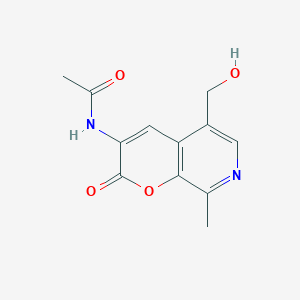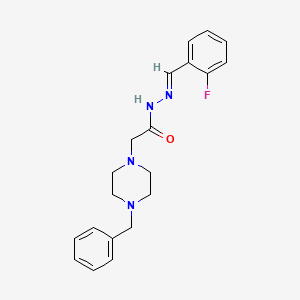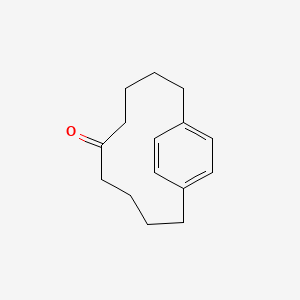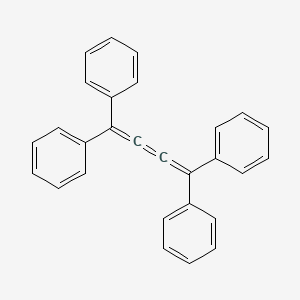
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is a complex organic compound with a unique structure that includes a pyrano-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide typically involves multi-step organic reactions The starting materials often include pyridine derivatives, which undergo a series of reactions such as alkylation, oxidation, and cyclization to form the pyrano-pyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrano-pyridine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-Carboxy-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.
Reduction: Formation of N-(5-Hydroxymethyl-8-methyl-2-hydroxy-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-benzamide
- N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-propionamide
Uniqueness
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is unique due to its specific acetamide group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where the acetamide group plays a crucial role.
Properties
CAS No. |
30212-59-0 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
N-[5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4/c1-6-11-9(8(5-15)4-13-6)3-10(12(17)18-11)14-7(2)16/h3-4,15H,5H2,1-2H3,(H,14,16) |
InChI Key |
WPXQLCGNZYOCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)NC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)



![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)
